molecular formula C8H6N2OS B1627198 5-Thiophen-2-yl-1H-pyrazin-2-one CAS No. 912771-42-7

5-Thiophen-2-yl-1H-pyrazin-2-one

Cat. No. B1627198
CAS RN: 912771-42-7
M. Wt: 178.21 g/mol
InChI Key: RHKPBJGCOVUIIV-UHFFFAOYSA-N
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Description

5-Thiophen-2-yl-1H-pyrazin-2-one (T2P) is an organic compound that is widely used in scientific research. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. T2P is a useful tool for studying the effects of different chemicals on biological systems. It has been used in a variety of research applications, including as a model compound for drug development, as a reagent for organic synthesis, and as a fluorescent probe for studying enzyme reactions.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Photochemical Synthesis

    A study demonstrates the one-shot photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones, showcasing an intramolecular Paterno-Buchi reaction. This process highlights the compound's utility in creating complex tricyclic structures with significant yields, emphasizing its role in innovative synthetic strategies (Jindal et al., 2014).

  • Antitumor Applications

    Another research avenue explores bis-pyrazolyl-thiazoles incorporating the thiophene moiety, synthesized as potent anti-tumor agents. These compounds exhibit promising activities against hepatocellular carcinoma cell lines, underscoring the potential for thiophene derivatives in developing new cancer therapies (Gomha et al., 2016).

Material Science and Photophysical Properties

  • Electrochromic Materials: Research on donor-acceptor polymeric electrochromic materials employing thiophene derivatives as donor units reveals their significant potential in NIR electrochromic devices. These polymers exhibit high coloration efficiency, fast response time, and a significant change in transmittance in the near-IR region, indicating their applicability in advanced electrochromic applications (Zhao et al., 2014).

Medicinal Chemistry and Drug Design

  • Antimicrobial and Antioxidant Activities

    Novel thiophene-appended pyrazole analogues synthesized through an environmentally benign approach exhibit excellent anti-inflammatory and radical scavenging activities. These compounds, characterized through crystallographic, in silico modeling, and docking studies, highlight the therapeutic potential of thiophene derivatives in treating inflammatory diseases and infections (Prabhudeva et al., 2017).

  • Antidepressant Activity

    A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides synthesized and evaluated for their antidepressant and neurotoxicity screening showcase the potential of thiophene derivatives in developing new antidepressant medications. These compounds present a promising avenue for therapeutic application against depression (Mathew et al., 2014).

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKPBJGCOVUIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587572
Record name 5-(Thiophen-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912771-42-7
Record name 5-(Thiophen-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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